2,4-dimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide
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Overview
Description
2,4-dimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with dimethoxy groups and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Azetidine Formation: The azetidine ring is formed through the reaction of suitable amines with epoxides or halides under basic conditions.
Coupling Reaction: The final step involves coupling the thiadiazole-substituted azetidine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides or azetidines.
Scientific Research Applications
2,4-dimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features may make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving thiadiazole or azetidine derivatives.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring may interact with metal ions or enzymes, while the benzamide core can bind to proteins or nucleic acids. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxybenzamide: Lacks the thiadiazole and azetidine rings, making it less complex and potentially less versatile.
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the dimethoxy groups and azetidine ring, which may reduce its reactivity and application scope.
2,4-dimethoxy-N-(azetidin-3-yl)benzamide: Lacks the thiadiazole ring, potentially affecting its biological activity.
Uniqueness
2,4-dimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C15H18N4O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide |
InChI |
InChI=1S/C15H18N4O3S/c1-9-17-18-15(23-9)19-7-10(8-19)16-14(20)12-5-4-11(21-2)6-13(12)22-3/h4-6,10H,7-8H2,1-3H3,(H,16,20) |
InChI Key |
SEHBYWZZDVIEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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